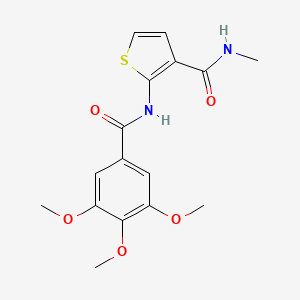

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-17-15(20)10-5-6-24-16(10)18-14(19)9-7-11(21-2)13(23-4)12(8-9)22-3/h5-8H,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQSSCZDZGZNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method is the condensation reaction, where a thiophene derivative is reacted with an amine and a carboxylic acid derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-3-carboxamide Derivatives

Compound A: 4,5-Dimethyl-N-(2-methylphenyl)-2-{[(1E)-3,4,5-trimethoxyphenylmethylene]amino}thiophene-3-carboxamide ()

- Structural Differences: Additional 4,5-dimethyl groups on the thiophene ring. A phenylmethyleneamino group at position 2 instead of a direct benzamido linkage. N-substitution with 2-methylphenyl instead of methyl.

- Key Findings :

Compound B: 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide ()

- Structural Differences :

- Tetrahydrobenzothiophene core (saturated ring) vs. aromatic thiophene.

- 2-Fluorophenyl substitution instead of trimethoxybenzamido.

Non-Thiophene Carboxamides with 3,4,5-Trimethoxybenzamido Groups

Compound C: 1-Cyano-N-phenyl-2-(3,4,5-trimethoxybenzamido)-5,6,7,8-tetrahydroindolizine-3-carboxamide ()

- Structural Differences: Tetrahydroindolizine core (fused pyrrolizine) vs. thiophene. Additional cyano group at position 1.

- Key Findings :

Compound D : N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide ()

- Structural Differences :

- Simple benzamide backbone without a heterocyclic core.

- Bromine substitution on the aniline ring.

- Key Findings: Crystal structure analysis reveals intermolecular N–H···O hydrogen bonding, stabilizing the lattice—a feature that may be less pronounced in the target compound due to steric hindrance from the thiophene ring .

Data Tables

Table 2: Spectroscopic and Physicochemical Properties

Research Findings and Implications

- Synthesis : The target compound’s synthesis likely parallels methods used for Compounds C and D, involving 3,4,5-trimethoxybenzoyl chloride in amide coupling reactions .

- Thiophene cores exhibit greater metabolic stability compared to saturated heterocycles (e.g., tetrahydroindolizine in Compound C) .

Biological Activity

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

1. Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a carboxamide group and a trimethoxybenzamide moiety. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes to achieve the desired structural configuration.

2.1 Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, studies have shown that similar compounds exhibit significant cytotoxicity against breast cancer cells (MDA-MB-231), with half-maximal inhibitory concentration (IC50) values indicating moderate to high potency.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Induces apoptosis via mitochondrial pathway |

| 3-nitrophenylthiazolyl derivative | MDA-MB-231 | 1.21 | Cell cycle arrest at G1/G2 phases |

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by alterations in mitochondrial membrane potential (MMP) and increased early and late apoptotic cell populations.

2.2 Enzyme Inhibition

Research indicates that derivatives of this compound may also act as dual inhibitors targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have shown promising results as inhibitors of BMX and BTK kinases, which are critical in signaling pathways related to cell proliferation and survival.

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| BMX | Low nanomolar | High against JAK3 |

| BTK | Low nanomolar | Moderate selectivity |

These findings suggest that this compound could be developed further as a therapeutic agent targeting multiple pathways in cancer biology.

3.1 In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell growth effectively. For example:

- A study reported that treatment with N-methyl derivatives led to a significant decrease in cell viability in various tumor cell lines.

- Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to control groups.

3.2 In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the compound's efficacy in vivo. Preliminary studies suggest potential antitumor activity in animal models; however, detailed pharmacokinetic and toxicity profiles are still required.

4. Conclusion

This compound shows significant potential as an anticancer agent through its cytotoxic effects and enzyme inhibition capabilities. Ongoing research will be crucial to fully elucidate its biological mechanisms and therapeutic applications.

Q & A

Q. What are the typical synthetic routes for N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide, and what challenges arise during purification?

The synthesis involves multi-step reactions starting with commercially available thiophene derivatives and 3,4,5-trimethoxybenzoic acid. Key steps include:

- Condensation : Using reagents like phosphorus pentasulfide to couple the thiophene core with the trimethoxybenzoyl group .

- Amidation : Introduction of the methyl carboxamide group via reaction with methylamine derivatives .

- Purification : Recrystallization or chromatography (e.g., reverse-phase HPLC) is critical due to byproducts from incomplete reactions. Solvents like dichloromethane or methanol are often used . Challenges include optimizing reaction temperatures and avoiding hydrolysis of the amide bond during purification.

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon types (e.g., aromatic vs. aliphatic) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds influencing crystal packing) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Enzyme Inhibition Assays : For targets like Factor Xa or cholecystokinin A (CCK-A), using fluorogenic substrates to measure IC₅₀ values .

- Anticancer Activity : Cell viability assays (e.g., MTT) across cancer lines (e.g., breast, liver) to determine GI₅₀ .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can regioselective synthesis be achieved for derivatives with modified substituents?

- Directed Lithiation : Use of organolithium reagents to selectively functionalize the thiophene ring at specific positions .

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during synthesis to direct substitutions .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics and improves regioselectivity in heterocyclic systems .

Q. What strategies address contradictions in biological activity data across different cell lines or assays?

- Dose-Response Validation : Ensure consistent compound solubility and stability across assays (e.g., DMSO concentration ≤0.1%) .

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity if activity varies .

- Metabolic Stability Testing : Assess if differential cytochrome P450 activity in cell lines alters compound efficacy .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Functional Group Modifications : Replace the 3-carboxamide with esters or cyano groups to assess impact on JNK inhibition (IC₅₀ reduced from 26 μM to >100 μM in ) .

- Substituent Positioning : Compare 4,5-dimethyl vs. unsubstituted thiophene derivatives; unsubstituted variants show higher activity (IC₅₀ = 5.4 μM) .

- Docking Simulations : Use AutoDock or Schrödinger to predict binding affinities with targets like Factor Xa or JNK .

Q. What methodologies elucidate the compound’s mechanism in overcoming cancer chemoresistance?

- P-glycoprotein Inhibition : Calcein-AM assays to measure efflux pump blockade .

- Angiogenesis Suppression : Tube formation assays using HUVEC cells to quantify anti-angiogenic effects .

- Apoptosis Pathways : Western blotting for caspase-3/9 activation and Bcl-2/Bax ratios .

Q. How can in silico models improve pharmacokinetic profiling?

- ADMET Prediction : Tools like SwissADME predict logP (hydrophobicity), BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate compound stability in biological membranes or protein binding pockets .

- QSAR Modeling : Relate structural descriptors (e.g., polar surface area) to bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.